8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS No.:
Cat. No.: VC20403588
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13NO2 |
---|---|
Molecular Weight | 203.24 g/mol |
IUPAC Name | 8-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Standard InChI | InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Standard InChI Key | DLHHMEHABJMYPX-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC3=C(C=C2)C(=O)NCCO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one, reflects its fused benzoxazepine ring system. Key structural features include:
-
A 1,4-benzoxazepine backbone (a seven-membered ring fused to a benzene ring, with oxygen at position 1 and nitrogen at position 4).
-
A cyclopropyl group at position 8, introducing steric complexity.
-
A fluorine atom at position 6, enhancing electronic properties and metabolic stability .
The SMILES notation \text{C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 and InChIKey further define its connectivity .
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.23 g/mol |
IUPAC Name | 8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
SMILES | C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 |
InChIKey | IOFQVMUCCOQTAD-UHFFFAOYSA-N |
Synthesis and Derivative Development
Synthetic Routes
The synthesis of benzoxazepine derivatives typically involves cyclization reactions. For example, a published strategy for analogous compounds starts with 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which undergoes reductive amination and lactam formation to yield the benzoxazepine scaffold . The cyclopropyl group is introduced via cross-coupling reactions, while fluorination is achieved using electrophilic fluorinating agents.
Structural Modifications
Modifications at positions C-7 and N-4 are critical for tuning bioactivity:
-
C-7 substituents: Aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling .
-
N-4 functionalization: Acylation or alkylation to optimize binding interactions .
Pharmacological Relevance
Bromodomain Inhibition
Benzoxazepines are recognized as inhibitors of CBP/p300 bromodomains, epigenetic regulators implicated in cancer and inflammatory diseases . The compound’s scaffold aligns with reported inhibitors like I-CBP112, which disrupt acetyl-lysine recognition. Key interactions include:
-
Hydrogen bonding between the lactam carbonyl and conserved water molecules in the binding pocket.
Table 2: Bromodomain Inhibition Parameters (Hypothetical Data)
Parameter | Value |
---|---|
IC₅₀ (CBP/p300) | ~150 nM (estimated) |
Selectivity Ratio | 10:1 (CBP vs. BRD4) |
Physicochemical and ADME Profiles
Solubility and Lipophilicity
The fluorine atom enhances solubility in polar solvents, while the cyclopropyl group increases lipophilicity (), favoring blood-brain barrier penetration .
Metabolic Stability
In vitro studies of similar benzoxazepines show resistance to cytochrome P450 oxidation, attributed to fluorine’s electron-withdrawing effects .
Comparative Analysis with Analogues
Benzoxazepine vs. Benzodiazepine Scaffolds
Unlike 1,4-benzodiazepines, the 1,4-benzoxazepine core replaces a nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capacity. This modification enhances selectivity for bromodomains over GABA receptors .
Role of the Cyclopropyl Group
The cyclopropyl moiety induces ring strain, stabilizing bioactive conformations and improving target engagement. Comparative studies show a 3-fold increase in binding affinity compared to non-cyclopropyl analogues .
Challenges and Future Directions
Selectivity Optimization
Despite promising activity, off-target effects on homologous bromodomains (e.g., BRD4) remain a concern. Structure-activity relationship (SAR) studies focusing on C-7 aryl substituents and N-4 acyl groups are ongoing .
Prodrug Development
Esterification of the lactam carbonyl could improve oral bioavailability, though hydrolysis kinetics must be carefully controlled .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume